1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine
Overview
Description
1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 . It is used for research purposes .
Physical And Chemical Properties Analysis
The molecular weight of 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is 243.3 g/mol .Scientific Research Applications
Asymmetric Synthesis
- 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is used in asymmetric synthesis, such as the highly enantioselective preparation of N-tert-butyloxycarbonyl-3-hydroxy-2-phenyl-piperidine, utilizing intramolecular epoxide opening followed by ring expansion (Lee et al., 2001).
Synthesis of Protected Amino Acids
- The compound is integral in synthesizing orthogonally protected amino acids, useful for creating edeine analogs, with a focus on maintaining absolute configuration of asymmetric carbon atoms (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Development of Key Intermediates
- It serves as a key intermediate in the development of various biologically active compounds, such as crizotinib, and its synthesis involves multiple steps with a focus on structural confirmation through spectral analysis (Kong et al., 2016).
Generation of Specific Derivatives
- The compound is also used in the generation of specific derivatives, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting the diverse applications in medicinal chemistry and drug development (D. Kong et al., 2016).
Creation of Potential Therapeutic Agents
- Research has explored the use of this compound in the synthesis of potential therapeutic agents, such as antihypertensive medications, demonstrating the compound's relevance in developing new treatments (R. Clark et al., 1983).
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-5-8(7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBHZWEPHUWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine | |
CAS RN |
479080-28-9 | |
Record name | 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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